molecular formula C18H18N4O3 B2364994 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251607-39-2

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2364994
CAS No.: 1251607-39-2
M. Wt: 338.367
InChI Key: MAZZPPDOLMLXJW-UHFFFAOYSA-N
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Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for research would depend on the specific application of the compound. For example, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate hydrazide with an acyl chloride under acidic conditions.

    Synthesis of the pyridinone moiety: This involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation.

    Coupling of the two moieties: The oxadiazole and pyridinone units are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxo groups in the pyridinone and oxadiazole rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide
  • 2-[5-(3-ethyl-1,2,4-thiadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The unique combination of the 1,2,4-oxadiazole and pyridinone rings, along with the specific substitution pattern, distinguishes 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide from other similar compounds. This uniqueness may translate to specific biological activities or material properties that are not observed in related compounds.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-8-9-17(24)22(10-13)11-16(23)19-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZZPPDOLMLXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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